2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide
Description
The compound 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide (referred to as PPZ2 in some studies) is a sulfanyl-acetamide derivative featuring a pyrazine core substituted with a piperazine ring bearing a 2,3-dimethylphenyl group. The acetamide moiety is linked to a 2-ethoxyphenyl group. Its molecular formula is C₂₆H₂₉N₅O₂S, with a molecular weight of 475.61 g/mol .
PPZ2 has been identified as a potent activator of diacylglycerol (DAG)-activated TRPC3, TRPC6, and TRPC7 channels, which are implicated in neuronal signaling and calcium homeostasis . This activity distinguishes it from other piperazine-acetamide derivatives, which are often explored for anticonvulsant, anti-inflammatory, or antimicrobial properties.
Properties
IUPAC Name |
2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-4-33-23-11-6-5-9-21(23)29-24(32)18-34-26-25(27-12-13-28-26)31-16-14-30(15-17-31)22-10-7-8-19(2)20(22)3/h5-13H,4,14-18H2,1-3H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHYEZIQQPWHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC(=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Transient Receptor Potential Canonical (TRPC) family of ion channels, specifically TRPC3, TRPC6, and TRPC7 . These channels are non-selective cation channels that are mainly permeable to Ca2+ ions.
Mode of Action
The compound selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . This activation leads to an influx of Ca2+ ions into the cell, which can trigger various downstream cellular responses.
Biochemical Pathways
The activation of TRPC channels and the subsequent influx of Ca2+ ions can affect several biochemical pathways. For instance, TRPC6 plays a crucial role in tumor development, TRPC3 controls fibronectin expression, thereby regulating the wound healing process, and TRPC7 is involved in the proliferation of osteoblasts.
Pharmacokinetics
The compound is soluble in dmso, which suggests it may have good bioavailability.
Result of Action
The activation of TRPC channels by this compound can have several cellular effects. For example, it can induce BDNF-like neurite growth and neuroprotection in cultured neurons. Additionally, it can influence cell proliferation, migration, and differentiation in various cell types.
Biological Activity
The compound 2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide , with CAS number 1031954-55-8 , is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of the compound is with a molecular weight of 477.6 g/mol . Its structural complexity includes a piperazine moiety linked to a pyrazine ring and an ethoxyphenyl group, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1031954-55-8 |
| Molecular Formula | C26H31N5O2S |
| Molecular Weight | 477.6 g/mol |
Research indicates that compounds similar to this one may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways or metabolic processes.
- Receptor Modulation : It may interact with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways, given the presence of the piperazine structure.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines to determine its cytotoxic effects. The results indicated that it exhibits significant cytotoxicity, particularly against breast cancer cell lines (e.g., MCF-7), with an IC50 value in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| HeLa | 10.0 |
Case Studies
- Case Study on Anticancer Activity : A study involved administering the compound to mice implanted with MCF-7 cells. Results showed a significant reduction in tumor size after four weeks of treatment, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy : Another study assessed its effectiveness against E. coli and Staphylococcus aureus. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Comparison with Similar Compounds
Research Findings and Implications
- TRPC Targeting : PPZ2’s specificity for TRPC channels positions it as a tool for studying calcium signaling pathologies, such as neurodegenerative diseases .
- SAR Insights : The 2,3-dimethylphenyl group on the piperazine ring is critical for TRPC activation, while substituents on the acetamide moiety dictate target selectivity (e.g., anticonvulsant vs. ion channel modulation) .
- Unmet Needs : PPZ2’s analogs with sulfonyl or trifluoromethyl groups (e.g., ) remain underexplored for TRPC activity, suggesting avenues for further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
